Ubiquitination-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ubiquitination-IN-3 is a compound that plays a significant role in the process of ubiquitination, a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This modification regulates various cellular processes, including protein degradation, DNA repair, and cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ubiquitination-IN-3 involves a series of chemical reactions that typically include the activation of ubiquitin, conjugation to a substrate protein, and ligation. The process is catalyzed by a cascade of enzymes: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3) . The reaction conditions often require an ATP-dependent activation step, followed by the transfer of ubiquitin to the substrate protein via an isopeptide bond .
Industrial Production Methods
Industrial production of this compound can involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized for high yield and purity, often employing bioreactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ubiquitination-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions, such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized ubiquitin derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Ubiquitination-IN-3 has a wide range of scientific research applications:
Mechanism of Action
Ubiquitination-IN-3 exerts its effects through the ubiquitination pathway. The compound interacts with ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to facilitate the attachment of ubiquitin to substrate proteins . This process involves the formation of an isopeptide bond between the C-terminal glycine of ubiquitin and the lysine residue of the substrate protein . The ubiquitinated proteins are then recognized by the proteasome for degradation or by other cellular machinery for various regulatory functions .
Comparison with Similar Compounds
Similar Compounds
Ubiquitin-like 3 (UBL3): Another ubiquitin-like modifier involved in protein regulation.
Neural precursor cell-expressed developmentally downregulated 8 (NEDD8): A ubiquitin-like protein that modifies other proteins to regulate their function.
Small ubiquitin-related modifier (SUMO): Involved in various cellular processes, including nuclear transport and transcriptional regulation.
Uniqueness
Ubiquitination-IN-3 is unique due to its specific role in the ubiquitination pathway, particularly in the regulation of protein degradation and cellular homeostasis . Unlike other ubiquitin-like modifiers, this compound has distinct enzymatic interactions and regulatory functions that make it a valuable tool in scientific research and therapeutic development .
Properties
Molecular Formula |
C90H168N26O28S8 |
---|---|
Molecular Weight |
2319.0 g/mol |
IUPAC Name |
2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(8R,14R,20R)-20-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-acetamido-6-aminohexyl]-(4-methoxyphenyl)sulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-(2-aminoethylsulfonyl)amino]acetyl]amino]-14-(4-aminobutyl)-12,18-bis(methylsulfonyl)-2,10,16,26-tetraoxo-3,9,12,15,18,25-hexazabicyclo[25.2.2]hentriaconta-1(29),27,30-trien-8-yl]methyl-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-4-methylpentyl]-(2-aminoethylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C90H168N26O28S8/c1-67(2)50-78(58-114(59-81(98)118)150(138,139)48-44-96)108-86(123)64-113(149(9,136)137)52-73(26-12-19-41-93)103-82(119)60-111(147(7,132)133)54-75-29-15-22-46-99-89(126)69-31-33-70(34-32-69)90(127)100-47-23-16-30-76(55-112(148(8,134)135)61-83(120)102-72(25-11-18-40-92)51-109(145(5,128)129)62-84(121)104-75)105-87(124)65-115(151(140,141)49-45-97)56-77(28-14-21-43-95)107-85(122)63-110(146(6,130)131)53-74(27-13-20-42-94)106-88(125)66-116(57-71(101-68(3)117)24-10-17-39-91)152(142,143)80-37-35-79(144-4)36-38-80/h31-38,67,71-78H,10-30,39-66,91-97H2,1-9H3,(H2,98,118)(H,99,126)(H,100,127)(H,101,117)(H,102,120)(H,103,119)(H,104,121)(H,105,124)(H,106,125)(H,107,122)(H,108,123)/t71-,72-,73-,74-,75-,76-,77-,78-/m1/s1 |
InChI Key |
NTHJJGQHDWQLRJ-DRZDCGDWSA-N |
Isomeric SMILES |
CC(C)C[C@H](CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@H]1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCC[C@H](CN(CC(=O)N[C@@H](CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C |
Canonical SMILES |
CC(C)CC(CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCCC(CN(CC(=O)NC(CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.